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Compound of Interest

Compound Name: Acipimox sodium

Cat. No.: B13910980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the efficacy and metabolism of

Acipimox sodium across various species, supported by experimental data. Acipimox, a

nicotinic acid derivative, is a potent anti-lipolytic agent that has been investigated for the

treatment of dyslipidemia and related metabolic disorders. Understanding its pharmacological

profile in different preclinical models is crucial for translational research and drug development.

Mechanism of Action
Acipimox primarily exerts its effects by inhibiting adipose tissue lipolysis.[1] It binds to the G-

protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2),

which is highly expressed on the surface of adipocytes.[2] This binding event inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP

attenuates the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and

activates hormone-sensitive lipase (HSL).[3] Consequently, the inhibition of HSL reduces the

breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the flux of

FFAs from adipose tissue to the liver. This reduction in hepatic FFA availability leads to

decreased synthesis of very-low-density lipoproteins (VLDL) and triglycerides.[1][4]

Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy and pharmacokinetic

parameters of Acipimox sodium across different species.
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Table 1: Cross-Species Comparison of Acipimox
Efficacy
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Species Model Dosage
Key Efficacy
Endpoints

Reference

Human
Hypertriglyceride

mia (Type IV)

750 mg/day

(oral)

-35% reduction

in plasma

triglycerides

[4]

Hypertriglyceride

mia (Type IV)

750 mg/day

(oral)

-43% reduction

in plasma

triglycerides (vs.

placebo)

[5]

Hypertriglyceride

mia (Type IIb)

750 mg/day

(oral, 180 days)

-48% reduction

in triglycerides
[6]

Hypertriglyceride

mia (Type IV)

750 mg/day

(oral, 180 days)

-53% reduction

in triglycerides
[6]

Rhesus Monkey
Hypertriglyceride

mic

16 mg/kg q.i.d.

(oral, 2 months)

-31% reduction

in triglycerides
[1]

Rat Healthy Not specified

Marked reduction

in plasma FFA

and triglyceride

flux

[4]

Obese Zucker 150 mg/kg (oral)

Significant

reduction in

plasma FFA,

glucose, and

insulin

[7]

Mouse

High-fat diet-

induced glucose

intolerance

50 mg/kg (i.p.)

Plasma FFA

reduced from

0.88 to 0.46

mmol/L

Murine model of

thermal injury

Not specified Plasma FFA

reduced from

904.7 to 289.1

µmol/L; Liver

[8]
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triglycerides

reduced from

247.2 to 118.4

mg/dL

Dog Healthy Not specified

Efficacy data not

readily available

in the reviewed

literature.

Table 2: Cross-Species Comparison of Acipimox
Pharmacokinetics (Single Oral Dose)
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Parameter Human
Dog
(Sustained-
Release)

Rat (Normoxic) Mouse

Dose 250 mg Not Specified Not Specified
Not readily

available

Cmax
4.04 - 5.74

µg/mL
29 µg/mL

Not readily

available

Not readily

available

Tmax 1.7 - 1.85 h 4.3 h
Not readily

available

Not readily

available

t½ 1.15 - 2 h 2.3 h
Not readily

available

Not readily

available

AUC
14.0 - 17.0

µg·h/mL
158 µg·h/mL

Not readily

available

Not readily

available

Metabolism

Minimal, ~90%

excreted

unchanged in

urine

Not specified
Not significantly

metabolized

Not readily

available

Primary

Excretion Route
Renal Not specified

Urinary excretion

of unchanged

drug

Not readily

available

Reference [2][9][10] [11] [12]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate study design and

replication.

In Vivo Administration of Acipimox to Mice
Vehicle: Sterile saline is a commonly used vehicle for Acipimox administration.

Intraperitoneal (i.p.) Injection:
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Weigh the required amount of Acipimox powder. For a 50 mg/kg dose in a 25 g mouse

with an injection volume of 200 µL, a 6.25 mg/mL solution is needed.

Suspend the Acipimox powder in sterile saline in a sterile microcentrifuge tube.

Vortex the solution until the Acipimox is completely dissolved. Gentle warming may aid

dissolution.

Restrain the mouse securely, exposing the abdomen.

Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution.

Oral Gavage:

Prepare the Acipimox solution in sterile water or saline as described for i.p. injection.

Securely restrain the mouse, holding its head and neck to straighten the esophagus.

Gently insert a gavage needle (20-22 gauge for adult mice) over the tongue and into the

esophagus.

Administer the solution slowly.

Gently remove the gavage needle and monitor the animal for any signs of distress.

Administration in Drinking Water:

Calculate the amount of Acipimox needed based on the desired concentration (e.g., 0.5

mg/mL).

Dissolve the Acipimox powder in the drinking water.

Provide the solution as the sole source of drinking water.

Monitor water consumption to ensure adequate dosing and prepare fresh solution every 2-

3 days.
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In Vitro Lipolysis Assay in Isolated Adipocytes
This protocol is adapted from studies on isolated rat adipocytes.

Adipocyte Isolation:

Isolate adipocytes from epididymal fat pads of Wistar rats by collagenase digestion.

Wash the isolated adipocytes with Krebs-Ringer bicarbonate buffer containing 4% bovine

serum albumin (BSA).

Lipolysis Assay:

Incubate isolated adipocytes in the buffer with or without stimulating agents (e.g.,

isoproterenol) and various concentrations of Acipimox.

Incubate at 37°C for a defined period (e.g., 60 minutes).

Terminate the incubation by placing the tubes on ice.

Collect the infranatant (aqueous layer) for glycerol measurement.

Glycerol Measurement:

Measure the glycerol concentration in the infranatant using a commercial enzymatic assay

kit. Glycerol release is a direct index of lipolysis.

Western Blot Analysis of HSL Phosphorylation
Sample Preparation:

Treat adipocytes or adipose tissue with Acipimox and/or a lipolytic stimulus.

Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a standard method (e.g., BCA

assay).

Electrophoresis and Blotting:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% acrylamide

gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunodetection:

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20

(TBST).

Incubate the membrane with a primary antibody specific for phosphorylated HSL (e.g.,

phospho-HSL Ser660).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Normalize the phosphorylated HSL signal to total HSL or a loading control like GAPDH.

Measurement of Intracellular cAMP Levels
Cell Treatment:

Incubate adipocytes with Acipimox for a specified time.

Stimulate the cells with a lipolytic agent like isoproterenol to induce cAMP production.

cAMP Extraction:

Lyse the cells with a suitable lysis buffer provided in a commercial cAMP assay kit.

cAMP Quantification:

Measure the cAMP concentration in the cell lysates using a competitive enzyme

immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based

biosensor.
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Mandatory Visualizations
The following diagrams illustrate the key signaling pathway of Acipimox and a typical

experimental workflow.
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Caption: Acipimox signaling pathway in adipocytes.
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Caption: General experimental workflow for Acipimox studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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